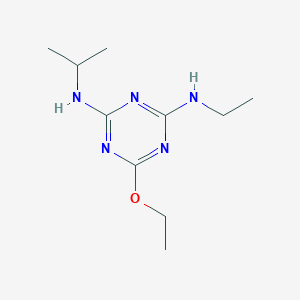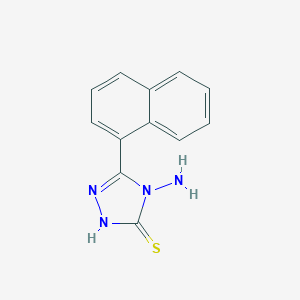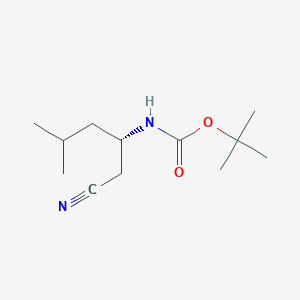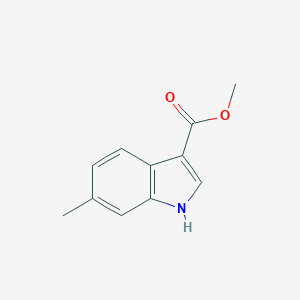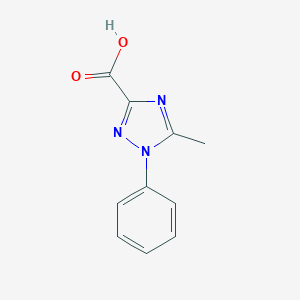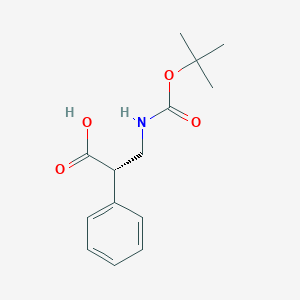
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Vue d'ensemble
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known by other names such as “(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid”, “(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid”, and “Nα-BOC-(S)-β-aminoalanine” among others .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its role as a protected amino acid in peptide synthesis . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique
Déprotection des acides aminés et peptides Boc
Le composé est utilisé dans la déprotection des acides aminés et peptides Boc . Une méthode de déprotection Boc à haute température des acides aminés et peptides dans un liquide ionique phosphonium est décrite . Le liquide ionique avait une faible viscosité, une grande stabilité thermique et a démontré un effet bénéfique .
Extraction de molécules organiques polaires solubles dans l'eau
L'étude a étendu la possibilité d'extraction de molécules organiques polaires solubles dans l'eau en utilisant des liquides ioniques . L'eau en trace a considérablement amélioré la pureté et le rendement du produit, tandis que seulement 2 équivalents. TFA ont conduit à une déprotection en 10 min .
Déprotection du groupe tert-butoxycarbonyle (Boc)
Une déprotection rapide, efficace et sélective du groupe tert-butoxycarbonyle (Boc) de divers acides aminés et peptides a été obtenue en utilisant du chlorure d'hydrogène (4 M) en solution de dioxane anhydre pendant 30 min à température ambiante .
Sélectivité supérieure pour déprotéger les groupes N α -Boc
Dans les cas étudiés en laboratoire, ce protocole a fourni une sélectivité supérieure pour déprotéger les groupes N α -Boc en présence d'esters tert-butyliques et d'éthers tert-butyliques, y compris les éthers thio-tert-butyliques, mais pas les éthers tert-butyliques phénoliques .
Mécanisme D'action
Target of Action
It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The Boc group in the compound serves as a protecting group for the amino group . This is because amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in the synthesis of peptides .
Pharmacokinetics
The boc group can be removed under acidic conditions , which could potentially influence its bioavailability.
Result of Action
The removal of the boc group under acidic conditions could potentially lead to the exposure of the amino group, allowing it to participate in further reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc group can be removed under acidic conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the acidity of its environment.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-Boc-Phe-OH has several advantages for lab experiments. It is a stable, low-cost, and readily available reagent, making it ideal for peptide synthesis and other laboratory experiments. Additionally, it is a chiral compound, meaning it can be used to study the structure and function of proteins, as well as to identify potential drug targets. However, it is important to note that (S)-Boc-Phe-OH can be toxic if not handled properly, and it can also be difficult to purify.
Orientations Futures
There are a variety of potential future applications for (S)-Boc-Phe-OH. It could be used to develop new therapeutic agents, as well as to study the biochemical and physiological effects of drugs. Additionally, it could be used to study the structure and function of proteins, as well as to identify potential drug targets. Finally, it could be used to study the metabolism of drugs, as well as to modulate the immune system.
Méthodes De Synthèse
(S)-Boc-Phe-OH can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. The most common method of synthesis is chemical synthesis, which involves the reaction of phenylalanine with tert-butyl chloroformate and sodium bicarbonate in the presence of a base, such as sodium hydroxide. The reaction is then quenched with acetic acid, and the product is isolated and purified by column chromatography.
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426704 | |
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136916-26-2 | |
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



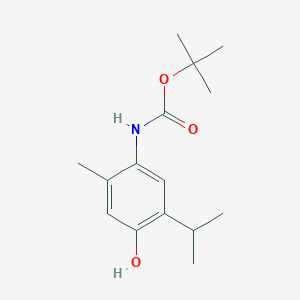
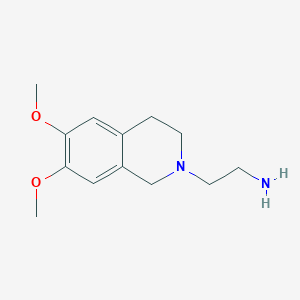
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
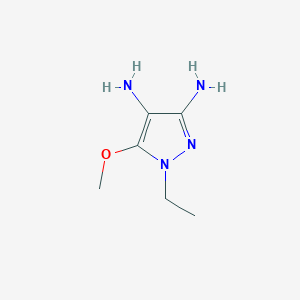
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
